Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt

Lipophilicity LogP Membrane Permeability

Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt (CAS 64058-19-1) is the sodium salt form of N-n-butylbarbital, a mono-N-substituted derivative of barbital (5,5-diethylbarbituric acid). As a barbiturate, it possesses the characteristic 2,4,6-trioxohexahydropyrimidine core but features a butyl substituent at the N1 position and ethyl groups at the C5 position, conferring distinct physicochemical properties relative to both the parent barbital and other clinically relevant barbiturates like pentobarbital or butobarbital.

Molecular Formula C12H19N2NaO3
Molecular Weight 262.28 g/mol
CAS No. 64058-19-1
Cat. No. B13965672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbituric acid, 1-butyl-5,5-diethyl-, sodium salt
CAS64058-19-1
Molecular FormulaC12H19N2NaO3
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C(C(=O)N=C1[O-])(CC)CC.[Na+]
InChIInChI=1S/C12H20N2O3.Na/c1-4-7-8-14-10(16)12(5-2,6-3)9(15)13-11(14)17;/h4-8H2,1-3H3,(H,13,15,17);/q;+1/p-1
InChIKeyXTWSCSNDXKSPIX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barbituric Acid, 1-Butyl-5,5-Diethyl-, Sodium Salt: Core Physicochemical and Pharmacological Profile


Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt (CAS 64058-19-1) is the sodium salt form of N-n-butylbarbital, a mono-N-substituted derivative of barbital (5,5-diethylbarbituric acid). As a barbiturate, it possesses the characteristic 2,4,6-trioxohexahydropyrimidine core but features a butyl substituent at the N1 position and ethyl groups at the C5 position, conferring distinct physicochemical properties relative to both the parent barbital and other clinically relevant barbiturates like pentobarbital or butobarbital . The sodium salt form enhances aqueous solubility compared to the free acid, which is a critical formulation consideration for in vivo or in vitro applications .

Why Procuring a Generic Barbiturate Salt is Insufficient: Key Differentiators for Barbituric Acid, 1-Butyl-5,5-Diethyl-, Sodium Salt


Assuming functional equivalence among barbiturate salts is a high-risk procurement strategy. The 1-butyl-5,5-diethyl substitution pattern on the barbituric acid scaffold fundamentally alters key selection-critical parameters. Simple substitution with the parent compound barbital or a commonly used analog like pentobarbital sodium will result in a compound with drastically different lipophilicity, ionization behavior, and metabolic stability . N-n-butylbarbital's unique metabolic route, primarily involving N-dealkylation, contrasts sharply with barbital, which is largely excreted unchanged, leading to divergent pharmacokinetic profiles that can confound experimental results or industrial process consistency [1]. The quantitative evidence below clarifies these critical distinctions.

Quantitative Performance Evidence Guide for Barbituric Acid, 1-Butyl-5,5-Diethyl-, Sodium Salt


Elevated Lipophilicity Drives Differential Membrane Permeability vs. Barbital, Pentobarbital, and Butobarbital

N-n-butylbarbital exhibits a significantly higher predicted octanol/water partition coefficient (LogP) compared to key unsubstituted and clinically relevant barbiturates. Its ACD/LogP of 2.78 indicates it is ~130-fold more lipophilic than barbital (LogP=0.65) and also considerably more lipophilic than pentobarbital (LogP=2.10) and butobarbital (LogP=1.71) [1]. This translates to an estimated water solubility of 296.9 mg/L, which is substantially lower than the 7.45 g/L reported for barbital, further corroborating its higher lipophilicity [2].

Lipophilicity LogP Membrane Permeability ADME

Divergent Metabolic Fate via N-Dealkylation Enables Unique Pharmacokinetic Tracking Compared to Barbital

The metabolic pathway of N-n-butylbarbital is fundamentally different from that of the parent compound barbital. While barbital is known to be excreted largely unchanged in urine, N-n-butylbarbital undergoes extensive N-dealkylation. A seminal study demonstrated that after administration of N-substituted barbitals, including the n-butyl derivative, 'no more than traces of barbital are excreted in the urine' [1]. Quantitative metabolic profiling in rats revealed that 70% of urinary radioactivity from administered 14C-nBB was identified as a conjugate of N-(3-hydroxy-n-butyl)-barbital, confirming that ω-oxidation and subsequent conjugation of the N-butyl chain is the dominant metabolic route [2][3].

Drug Metabolism Pharmacokinetics N-dealkylation Metabolic Stability

Elevated pKa Reduces Ionization at Physiological pH Relative to Barbital, Impacting Solubility and Extraction

The predicted acid dissociation constant (pKa) for N-n-butylbarbital is 8.27±0.10, which is significantly higher than the experimentally reported pKa for barbital of 7.43 [1]. This difference implies that at a physiological pH of 7.4, a larger fraction of N-n-butylbarbital molecules will remain in the non-ionized form compared to barbital. This property not only influences lipid solubility and membrane permeation but also critically impacts liquid-liquid extraction efficiency in analytical workflows.

pKa Ionization Aqueous Solubility Analytical Extraction

Enhanced Aqueous Solubility of the Sodium Salt vs. Free Acid Enables Direct Use in Physiological Buffers

As a sodium salt, barbituric acid, 1-butyl-5,5-diethyl-, sodium salt is expected to have significantly higher aqueous solubility compared to its free acid counterpart, N-n-butylbarbital. While quantitative solubility data for this specific sodium salt is not available, the general principle of sodium salt formation improving water solubility is well-established for barbiturates. For the parent compound, barbital sodium is explicitly described as 'soluble barbital,' with the sodium salt enabling the direct preparation of aqueous dosing solutions [1]. This is a critical advantage for procurement when the compound is intended for intravenous or in vitro applications requiring aqueous compatibility without organic co-solvents.

Solubility Formulation In Vivo Dosing Sodium Salt

Optimal Research and Industrial Use Cases for Barbituric Acid, 1-Butyl-5,5-Diethyl-, Sodium Salt


In Vivo Pharmacokinetic and Metabolism Studies Requiring Rapid Absorption and Distinct Metabolite Profiling

The high lipophilicity (LogP=2.78) of N-n-butylbarbital promotes rapid passive diffusion across biological membranes, making its sodium salt an excellent candidate for in vivo studies where fast onset of action or extensive tissue distribution is required . Critically, its unique metabolic signature—70% urinary excretion as a 3'-OH-n-butyl conjugate with negligible conversion back to barbital—allows for unambiguous tracking of the parent compound and its metabolites without interference from endogenous or chemically similar substances [1][2]. This makes it superior to barbital for enzyme induction or inhibition studies where metabolite profiling is the primary endpoint.

Analytical Method Development and Forensic Toxicology as a Chromatographic Standard

The compound's distinct lipophilicity and high pKa (8.27) provide different retention times and ionization characteristics compared to common barbiturates in reverse-phase LC and GC-MS analyses, making it a valuable internal standard or system suitability marker . In forensic toxicology, the unambiguous identification of its specific 3'-hydroxybutyl metabolite can serve as a definitive marker for exposure to N-n-butylbarbital, distinguishable from other barbiturates that do not produce this metabolite [1].

Investigative Neuropharmacology Focused on Lipophilicity-Driven CNS Penetration

For research exploring structure-activity relationships (SAR) around CNS penetration, this compound, as a more lipophilic N-substituted barbital analog, serves as a valuable tool compound. Its LogP of 2.78 is near the ideal range for blood-brain barrier penetration (LogP 2-3), while its metabolically labile N-butyl group provides a clear pharmacokinetic differentiation point from more stable analogs like barbital or phenobarbital [2]. Pre-treatment with phenobarbital was shown to cause a 5-fold increase in the in vitro metabolism rate of N-n-butylbarbital, highlighting its utility in studying cytochrome P450 enzyme induction [1].

Formulation Development for Intravenous or Aqueous In Vitro Dosing

The sodium salt form is the product of choice when aqueous solubility is a prerequisite. Unlike the free acid (estimated water solubility ~297 mg/L), the sodium salt is expected to be freely soluble, enabling the preparation of true solutions at higher concentrations without the need for potentially confounding organic solvents like DMSO [3]. This is particularly critical for intravenous administration in animal models or for maintaining consistent exposure in cell-based assays.

Quote Request

Request a Quote for Barbituric acid, 1-butyl-5,5-diethyl-, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.